
2-(1-(2,5-Dimethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(2,5-ジメトキシフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル)酢酸は、ジメトキシフェニル基とジメチル基で置換されたピラゾール環を含むそのユニークな構造によって特徴付けられる有機化合物です。
製造方法
合成経路と反応条件
2-(1-(2,5-ジメトキシフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル)酢酸の合成は、通常、複数のステップを必要とします。一般的な方法の1つは、1,4-ジメトキシベンゼンをハロゲン化水素の作用下でホルムアルデヒドと反応させて、2-ハロメチル-1,4-ジメトキシベンゼンを得ることから始まります。この中間体は次に、シアノ化試薬と反応させて、2-(2,5-ジメトキシフェニル)アセトニトリルを形成します。 最後に、アセトニトリルの加水分解により、2,5-ジメトキシフェニル酢酸が生成されます .
工業生産方法
この化合物の工業生産方法には、同様の合成経路が用いられる場合がありますが、より高い収率と費用対効果が得られるように最適化されています。これらの方法は、通常、触媒の使用と反応条件の制御を含み、最終生成物の純度と一貫性を確保します。
化学反応解析
反応の種類
2-(1-(2,5-ジメトキシフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル)酢酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤によって促進される可能性があります。
還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬が関与する可能性があります。
置換: この化合物は、官能基が求核剤によって置換される求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 適切な条件下でのハロゲン化物やアミンなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学研究への応用
2-(1-(2,5-ジメトキシフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル)酢酸は、いくつかの科学研究への応用があります。
化学: 有機合成における試薬として、およびより複雑な分子の調製における中間体として使用されています.
生物学: 抗菌性や抗炎症性など、潜在的な生物活性について調査されています。
医学: 特に神経疾患の治療における潜在的な治療効果について研究されています。
産業: 医薬品やファインケミカルの製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,5-Dimethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves multiple steps. One common method starts with the reaction of 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene. This intermediate is then reacted with a cyanation reagent to form 2-(2,5-dimethoxyphenyl)acetonitrile. Finally, hydrolysis of the acetonitrile yields 2,5-dimethoxyphenylacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often include the use of catalysts and controlled reaction conditions to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-(1-(2,5-Dimethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-(1-(2,5-Dimethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
2-(1-(2,5-ジメトキシフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル)酢酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、受容体または酵素に結合して、その活性を調節することで、その効果を発揮する可能性があります。 特定のアプリケーションと使用のコンテキストによっては、正確な分子標的と経路が異なる場合があります .
類似化合物の比較
類似化合物
2,5-ジメトキシフェニル酢酸: ジメトキシフェニル基を共有しますが、ピラゾール環がありません。
3,5-ジメチルピラゾール: ジメチル置換を伴うピラゾール環を含みますが、酢酸部分は含まれていません。
ユニークさ
2-(1-(2,5-ジメトキシフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル)酢酸は、その構造的特徴の組み合わせにより、独特の化学的および生物学的特性が与えられており、ユニークです。このユニークさにより、研究および潜在的な治療用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2,5-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but lacks the pyrazole ring.
3,5-Dimethylpyrazole: Contains the pyrazole ring with dimethyl substitution but lacks the acetic acid moiety.
Uniqueness
2-(1-(2,5-Dimethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C15H18N2O4 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC名 |
2-[1-(2,5-dimethoxyphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H18N2O4/c1-9-12(8-15(18)19)10(2)17(16-9)13-7-11(20-3)5-6-14(13)21-4/h5-7H,8H2,1-4H3,(H,18,19) |
InChIキー |
LOKPJTFZDUSGIG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2=C(C=CC(=C2)OC)OC)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


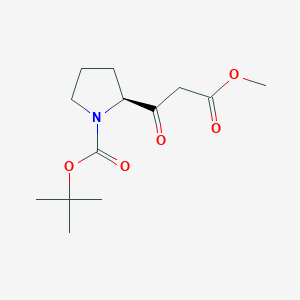
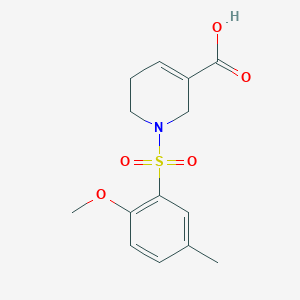

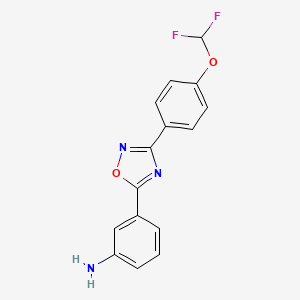
![2-(2-Bromophenyl)-5-((3,5-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11796399.png)
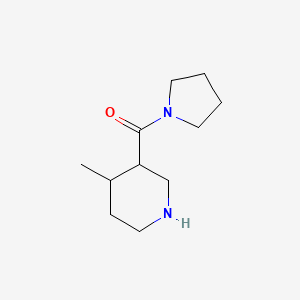
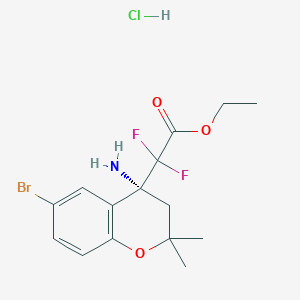
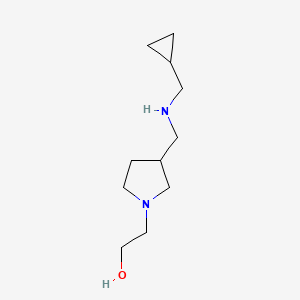
![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)

![[2,2'-Bipiperidin]-6-one](/img/structure/B11796438.png)
![(R)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796450.png)

